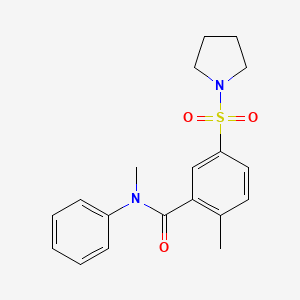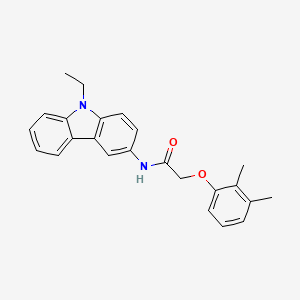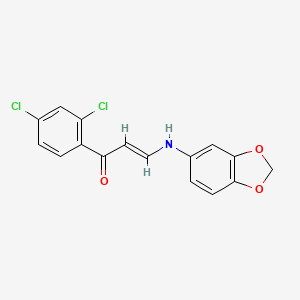
N,2-dimethyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N,2-dimethyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are actively being studied.
Mécanisme D'action
The mechanism of action of DMPB is not fully understood. However, studies have suggested that DMPB may inhibit the activity of the protein kinase B (AKT) signaling pathway, which plays a crucial role in cell survival and proliferation. Additionally, DMPB has been found to induce the expression of the tumor suppressor gene, p53, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DMPB has been found to have various biochemical and physiological effects. In addition to its anti-cancer effects, DMPB has been found to inhibit the migration and invasion of cancer cells. Furthermore, DMPB has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMPB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Furthermore, DMPB has been found to have low toxicity in vitro, making it a suitable candidate for further preclinical studies. However, DMPB has several limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. Additionally, DMPB has not yet been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Orientations Futures
There are several future directions for research on DMPB. One potential direction is to further investigate its mechanism of action and its effects on the AKT signaling pathway. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of DMPB in vivo. Another potential direction is to investigate the potential of DMPB as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, further studies are needed to evaluate the safety and efficacy of DMPB in clinical trials.
In conclusion, DMPB is a benzamide derivative that has potential therapeutic applications, particularly in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are actively being studied. Future research on DMPB may lead to the development of new and effective therapies for various diseases.
Applications De Recherche Scientifique
DMPB has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In a study conducted by Zhang et al. (2019), DMPB was found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, DMPB was found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3 and caspase-9. These findings suggest that DMPB may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N,2-dimethyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-10-11-17(25(23,24)21-12-6-7-13-21)14-18(15)19(22)20(2)16-8-4-3-5-9-16/h3-5,8-11,14H,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQUJQFAJLSZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4768108.png)
![N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4768111.png)
![2-[(4-chlorobenzyl)thio]-4-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4768125.png)
![ethyl 4-({[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4768137.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(3-methylphenyl)acetamide](/img/structure/B4768151.png)
![N-ethyl-6-methoxy-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4768155.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768158.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B4768163.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide](/img/structure/B4768165.png)


![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4768205.png)
![(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768218.png)